molecular formula C21H22N4O3S B12970747 Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B12970747
M. Wt: 410.5 g/mol
InChI Key: QPCHKTZPUIOGGR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The unique structure of this compound, which includes a pyrazoloquinazoline core, makes it a subject of interest for various scientific studies.

Preparation Methods

The synthesis of Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate involves multiple steps. One common method includes the reaction of 1,10b-dihydropyrazolo[1,5-c]quinazoline with ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens and alkylating agents.

Scientific Research Applications

Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signal transduction pathways and affect cellular processes.

Comparison with Similar Compounds

Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific substituents and biological activities

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 4-[2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)acetyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C21H22N4O3S/c1-4-28-20(27)19-13(3)23-12(2)18(19)17(26)11-29-21-24-15-8-6-5-7-14(15)16-9-10-22-25(16)21/h5-8,10,16,23H,4,9,11H2,1-3H3

InChI Key

QPCHKTZPUIOGGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C(=O)CSC2=NC3=CC=CC=C3C4N2N=CC4)C)C

Origin of Product

United States

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